molecular formula C20H21N3 B12343264 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine CAS No. 32812-38-7

2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine

Cat. No.: B12343264
CAS No.: 32812-38-7
M. Wt: 303.4 g/mol
InChI Key: KQEQKMMFXDLGJA-UHFFFAOYSA-N
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Description

2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is an organic compound that belongs to the class of hydrazines and pyridines This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, with two phenyl groups and two methyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine typically involves the reaction of 1,2-diphenylhydrazine with 4,6-dimethylpyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, silver nitrate, and permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylhydrazine: A related compound with similar structural features but without the pyridine ring.

    Azobenzene: An oxidation product of 1,2-diphenylhydrazine with different chemical properties.

    4,6-Dimethylpyridine: The pyridine component of the compound, which can undergo similar reactions.

Uniqueness

2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is unique due to the combination of the hydrazine and pyridine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

32812-38-7

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

1-[(4,6-dimethylpyridin-2-yl)methyl]-1,2-diphenylhydrazine

InChI

InChI=1S/C20H21N3/c1-16-13-17(2)21-19(14-16)15-23(20-11-7-4-8-12-20)22-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3

InChI Key

KQEQKMMFXDLGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)CN(C2=CC=CC=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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